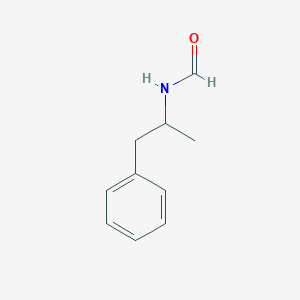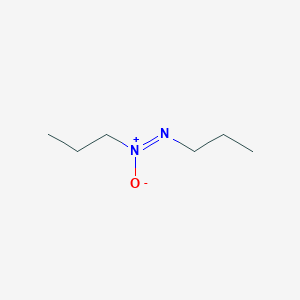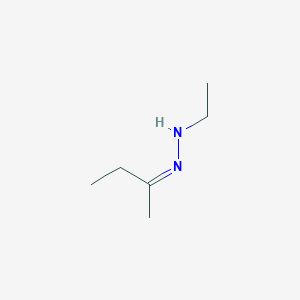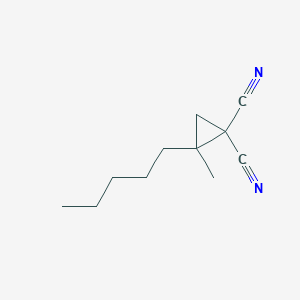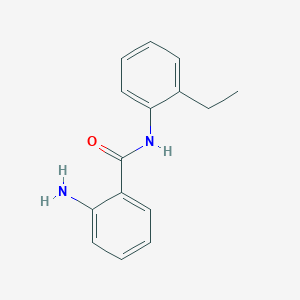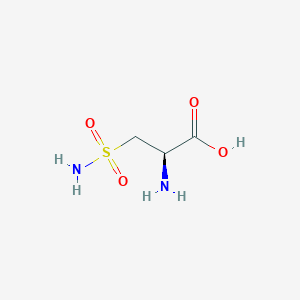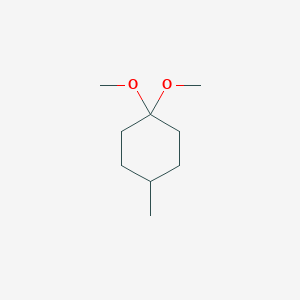
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is a natural compound isolated from the fungus Cadina sp. It has attracted attention from researchers due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms such as inhibition of inflammatory mediators, induction of apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been shown to have neuroprotective and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. However, one of the limitations is the difficulty in obtaining the compound in large quantities due to its low yield during extraction.
Direcciones Futuras
There are several future directions for the research on Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate. One possible direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of more efficient extraction and purification methods to obtain the compound in larger quantities. Furthermore, the investigation of the structure-activity relationship of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate could lead to the development of more potent analogs with improved biological activities.
Métodos De Síntesis
The synthesis of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate involves the extraction of the compound from the fungus Cadina sp. The extraction process is carried out using various solvents such as ethyl acetate, chloroform, and methanol. The extracted compound is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been extensively studied for its potential applications in medicine. It has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, antifungal, and antibacterial activities. It has also been found to have neuroprotective and antioxidant properties. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been investigated for its potential applications in agriculture as a natural pesticide and fungicide.
Propiedades
Número CAS |
18142-19-3 |
|---|---|
Nombre del producto |
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate |
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(3,3,7,11-tetramethyl-9,10-dioxo-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraen-5-yl) acetate |
InChI |
InChI=1S/C17H16O5/c1-7-6-10(21-9(3)18)13-12-11(7)15(20)14(19)8(2)16(12)22-17(13,4)5/h6H,1-5H3 |
Clave InChI |
CEDRFBVQPVHLHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C |
SMILES canónico |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



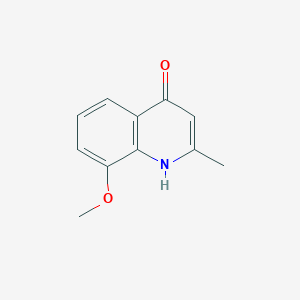
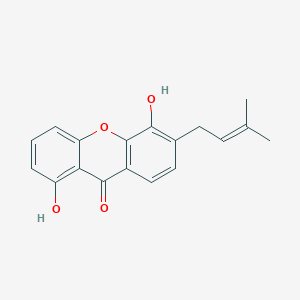
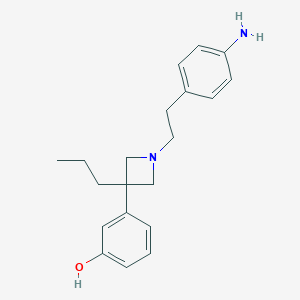
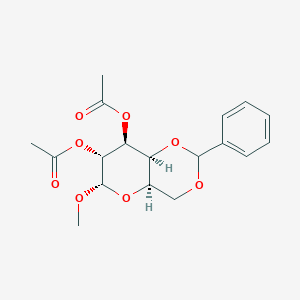
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
